6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group, a thiazolyl group, and an amino group attached to a methylphenyl ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.
Synthesis of the Thiazolyl Group: The thiazolyl group can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea.
Coupling of the Thiazolyl and Chromen-2-one Cores: The final step involves the coupling of the thiazolyl group with the chromen-2-one core through a nucleophilic substitution reaction, where the amino group on the thiazolyl ring reacts with a suitable leaving group on the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2H-chromen-2-one: Lacks the thiazolyl and amino groups, resulting in different chemical reactivity and biological activity.
3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
6-methoxy-3-{2-[(phenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one: Similar structure but with a different substituent on the amino group, leading to variations in biological activity.
Uniqueness
The uniqueness of 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, thiazolyl group, and amino group attached to a methylphenyl ring allows for diverse interactions with biological targets and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
6-methoxy-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-4-3-5-14(8-12)21-20-22-17(11-26-20)16-10-13-9-15(24-2)6-7-18(13)25-19(16)23/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYQXRLHPOAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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